molecular formula C14H17NO5 B1469362 Tert-butyl 2-nitro-4-propionylbenzoate CAS No. 889856-65-9

Tert-butyl 2-nitro-4-propionylbenzoate

Cat. No. B1469362
M. Wt: 279.29 g/mol
InChI Key: MTHFEKQCKPODSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl compounds are often used in organic chemistry. The tert-butyl group is known for its stability due to the three methyl groups attached to a central carbon . Nitro compounds, such as 1-tert-Butyl-4-nitrobenzoate, typically contain a nitro group (-NO2) attached to a carbon atom . Propionyl refers to the propionyl group (-CH2CH2CO-), which is derived from propionic acid .


Molecular Structure Analysis

The molecular structure of a similar compound, 1-tert-Butyl-4-nitrobenzene, consists of a benzene ring with a tert-butyl group and a nitro group attached . The exact structure of “Tert-butyl 2-nitro-4-propionylbenzoate” would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

Tert-butyl compounds can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions . Nitro compounds can participate in reactions such as reduction to amines and nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “Tert-butyl 2-nitro-4-propionylbenzoate” would include its molecular weight, boiling point, melting point, solubility in various solvents, and reactivity with other compounds. For a similar compound, 1-tert-Butyl-4-nitrobenzene, the molecular weight is 179.2157 .

Safety And Hazards

Safety and hazards of a compound depend on its reactivity, toxicity, and other factors. For example, tert-butyl peroxybenzoate is considered a hazardous substance with high explosion hazard . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

tert-butyl 2-nitro-4-propanoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-5-12(16)9-6-7-10(11(8-9)15(18)19)13(17)20-14(2,3)4/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHFEKQCKPODSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)C(=O)OC(C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-nitro-4-propionylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-nitro-4-propionylbenzoate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-nitro-4-propionylbenzoate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 2-nitro-4-propionylbenzoate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 2-nitro-4-propionylbenzoate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 2-nitro-4-propionylbenzoate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 2-nitro-4-propionylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.